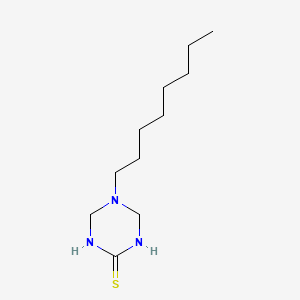
5-Octyl-1,3,5-triazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Octyl-1,3,5-triazinane-2-thione is a heterocyclic compound with the molecular formula C11H23N3S. It belongs to the class of 1,3,5-triazinanes, which are known for their applications in constructing various nitrogen-containing heterocyclic skeletons . This compound is characterized by its unique structure, which includes an octyl group attached to the triazinane ring, and a thione group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octyl-1,3,5-triazinane-2-thione typically involves the reaction of octylamine with formaldehyde and hydrogen sulfide under controlled conditions. The reaction proceeds through the formation of intermediate imines, which then cyclize to form the triazinane ring. The thione group is introduced by the reaction with hydrogen sulfide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
5-Octyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The octyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkyl or aryl substituted triazinanes.
Aplicaciones Científicas De Investigación
5-Octyl-1,3,5-triazinane-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex nitrogen-containing heterocycles.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-Octyl-1,3,5-triazinane-2-thione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The thione group is particularly reactive, allowing the compound to act as an electrophile in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazinane-2-thione: Lacks the octyl group, making it less hydrophobic.
5-Methyl-1,3,5-triazinane-2-thione: Contains a methyl group instead of an octyl group, affecting its solubility and reactivity.
5-Phenyl-1,3,5-triazinane-2-thione: Contains a phenyl group, which influences its aromaticity and electronic properties
Uniqueness
5-Octyl-1,3,5-triazinane-2-thione is unique due to its long alkyl chain, which imparts hydrophobic characteristics and influences its interaction with biological membranes. This makes it particularly useful in applications where membrane permeability is crucial .
Propiedades
IUPAC Name |
5-octyl-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3S/c1-2-3-4-5-6-7-8-14-9-12-11(15)13-10-14/h2-10H2,1H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZSFUAFZXTUTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CNC(=S)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53517-96-7 |
Source


|
| Record name | 5-octyl-1,3,5-triazinane-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
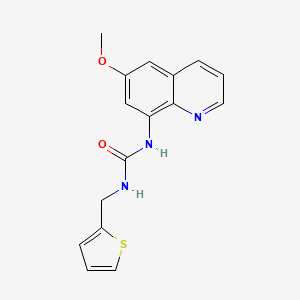
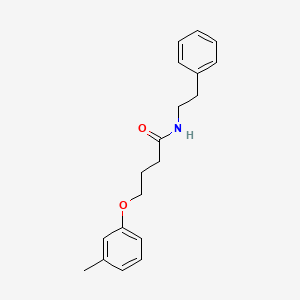
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2978661.png)
![1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2978663.png)
![3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone](/img/structure/B2978664.png)
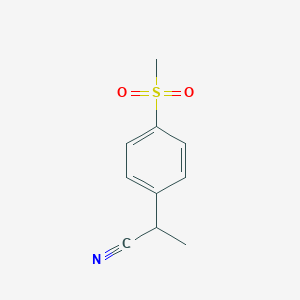
![5-[(3-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2978666.png)

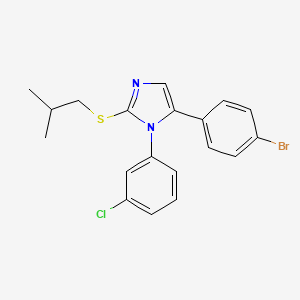
![3-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2978669.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide](/img/structure/B2978670.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-chloro-N-methylpropanamide](/img/structure/B2978673.png)
![2-(4-chlorophenoxy)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide](/img/structure/B2978674.png)
![N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2978675.png)
